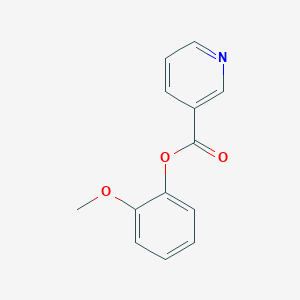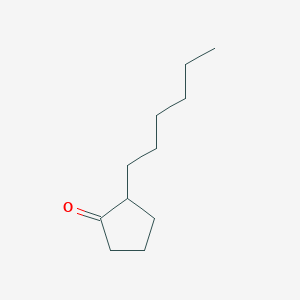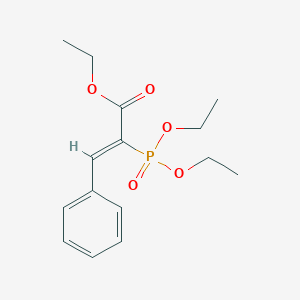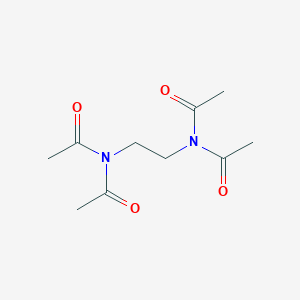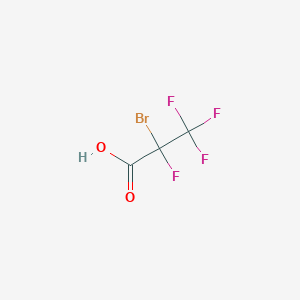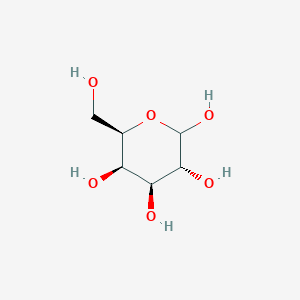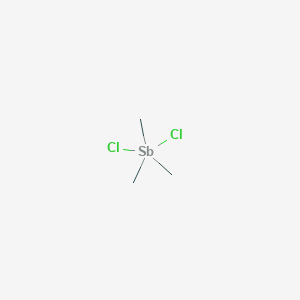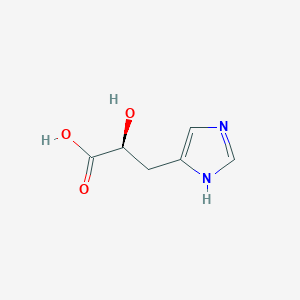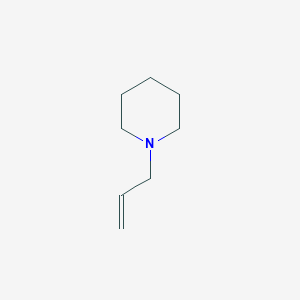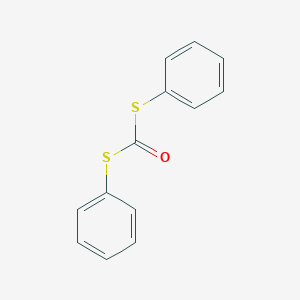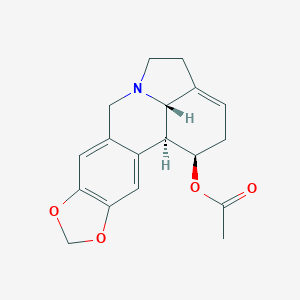![molecular formula C26H22N4O4 B084095 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- CAS No. 14254-76-3](/img/structure/B84095.png)
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-, also known as Sudan III, is a chemical compound that belongs to the azo dye family. It is a reddish-brown powder that is insoluble in water but soluble in organic solvents. Sudan III is commonly used as a dye in various applications, including staining lipids in histology and as a food coloring agent. However, recent scientific research has shown that Sudan III has potential applications in the field of biomedical research.
Mechanism Of Action
The mechanism of action of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III in binding to amyloid fibrils is not fully understood. However, it is believed that the hydrophobic properties of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III enable it to bind to the hydrophobic regions of amyloid fibrils, leading to fluorescence emission upon binding.
Biochemical And Physiological Effects
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III has been shown to have minimal biochemical and physiological effects in vitro. However, its potential toxicity and carcinogenicity have been a subject of concern, and further studies are needed to determine its safety for use in biomedical research.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III is its ability to selectively bind to amyloid fibrils, making it a useful tool for the detection and diagnosis of Alzheimer's disease. Additionally, 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III is relatively inexpensive and easy to use in laboratory experiments. However, its limitations include its potential toxicity and carcinogenicity, as well as its limited solubility in water.
Future Directions
There are several future directions for the use of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III in biomedical research. One potential application is its use as a diagnostic tool for other amyloid-related diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to determine the safety and potential side effects of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III in vivo, as well as its potential for therapeutic applications in the treatment of Alzheimer's disease.
Synthesis Methods
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III can be synthesized by the diazotization of 5-amino-2-methylbenzoic acid followed by coupling with 4-methoxyaniline and naphthalene-2-carboxylic acid. The synthesis process involves several steps, including diazotization, coupling, and purification.
Scientific Research Applications
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III has been extensively studied for its potential applications in biomedical research. One of the most significant applications of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III is its use as a fluorescent dye for the detection of amyloid fibrils in Alzheimer's disease. 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III has been shown to bind specifically to amyloid fibrils and emit fluorescence upon binding, making it a useful tool for the detection and diagnosis of Alzheimer's disease.
properties
CAS RN |
14254-76-3 |
|---|---|
Product Name |
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- |
Molecular Formula |
C26H22N4O4 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
4-[(5-carbamoyl-2-methylphenyl)diazenyl]-3-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H22N4O4/c1-15-7-8-17(25(27)32)14-22(15)29-30-23-20-6-4-3-5-16(20)13-21(24(23)31)26(33)28-18-9-11-19(34-2)12-10-18/h3-14,31H,1-2H3,(H2,27,32)(H,28,33) |
InChI Key |
RGPDBUFBAKNLRJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC)O |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC)O |
Other CAS RN |
14254-76-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)
